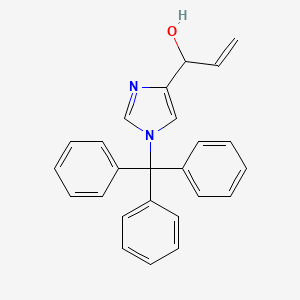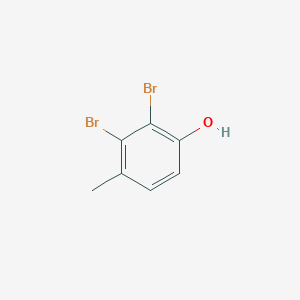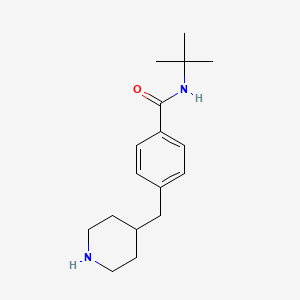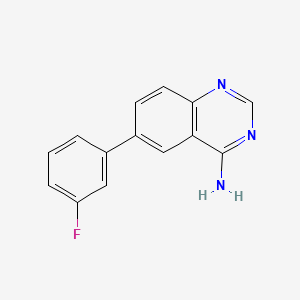![molecular formula C9H13ClO4 B13980752 2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 149839-19-0](/img/structure/B13980752.png)
2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate is an organic compound with the molecular formula C9H13O4Cl. It is a derivative of 2-propenoic acid and is characterized by the presence of a chloro-substituted oxopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate typically involves the esterification of 2-propenoic acid with 2-(3-chloro-1-oxopropoxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the chloro and oxopropoxy groups, which can participate in nucleophilic substitution and other reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Characterized by the presence of a chloro-substituted oxopropoxy group.
2-(3-Bromo-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Similar structure but with a bromo group instead of a chloro group.
2-(3-Iodo-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
The uniqueness of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate lies in its specific reactivity and the presence of the chloro group, which can influence its chemical behavior and interactions. The chloro group can participate in various substitution reactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
149839-19-0 |
|---|---|
Molekularformel |
C9H13ClO4 |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
2-(3-chloropropanoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)9(12)14-6-5-13-8(11)3-4-10/h1,3-6H2,2H3 |
InChI-Schlüssel |
WQCDPHUSSCQQEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


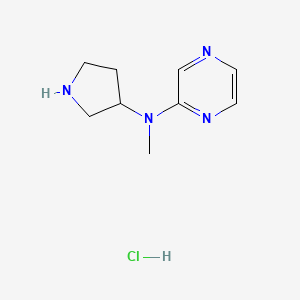
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
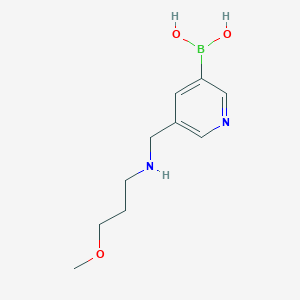
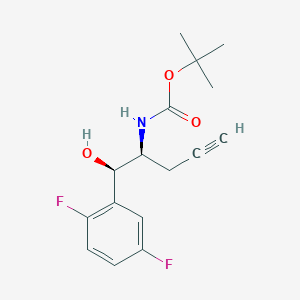
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)

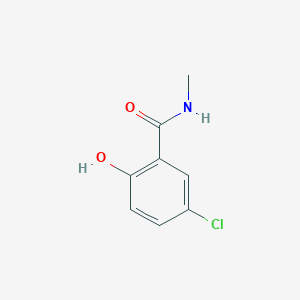
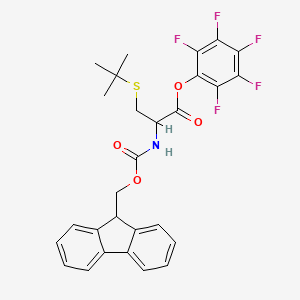
![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)
